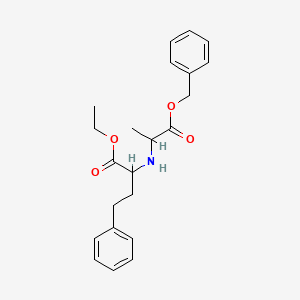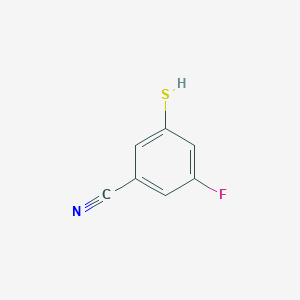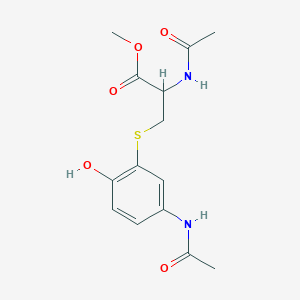
3-(N-Acetyl-L-cystein-S-YL) acetaminophen, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(N-Acetyl-L-cystein-S-YL) acetaminophen, methyl ester is a complex organic compound with the molecular formula C14H18N2O5S and a molecular weight of 326.37 g/mol . This compound is a derivative of acetaminophen, commonly known as paracetamol, and is modified with an N-acetyl-L-cysteine moiety. It is primarily used in research settings to study the metabolism and toxicity of acetaminophen.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-Acetyl-L-cystein-S-YL) acetaminophen, methyl ester involves several steps:
Acetylation of L-cysteine: L-cysteine is acetylated using acetic anhydride to form N-acetyl-L-cysteine.
Formation of Acetaminophen Derivative: Acetaminophen is reacted with N-acetyl-L-cysteine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Methylation: The final step involves the methylation of the carboxyl group using methanol and a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
3-(N-Acetyl-L-cystein-S-YL) acetaminophen, methyl ester undergoes several types of chemical reactions:
Oxidation: The thiol group in the N-acetyl-L-cysteine moiety can be oxidized to form disulfides.
Reduction: The compound can be reduced back to its thiol form using reducing agents such as dithiothreitol (DTT).
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Disulfides and other oxidized forms.
Reduction: Thiol forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(N-Acetyl-L-cystein-S-YL) acetaminophen, methyl ester has several scientific research applications:
Chemistry: Used to study the reactivity and stability of acetaminophen derivatives.
Biology: Investigated for its role in cellular metabolism and detoxification pathways.
Medicine: Studied for its potential protective effects against acetaminophen-induced toxicity.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
作用機序
The mechanism of action of 3-(N-Acetyl-L-cystein-S-YL) acetaminophen, methyl ester involves its interaction with cellular thiol groups. The N-acetyl-L-cysteine moiety can donate a thiol group, which helps in detoxifying reactive oxygen species and other harmful compounds. This compound also interacts with enzymes involved in acetaminophen metabolism, such as cytochrome P450 enzymes, thereby influencing the metabolic pathways and reducing toxicity .
類似化合物との比較
Similar Compounds
3-(N-Acetyl-L-cystein-S-YL) acetaminophen, sodium salt: Similar structure but with a sodium salt form, which may have different solubility and reactivity properties.
N-Acetylcysteine: A simpler compound with similar thiol-donating properties but without the acetaminophen moiety.
Acetaminophen: The parent compound, widely used as an analgesic and antipyretic.
Uniqueness
3-(N-Acetyl-L-cystein-S-YL) acetaminophen, methyl ester is unique due to its combined properties of acetaminophen and N-acetyl-L-cysteine. This dual functionality allows it to be used in studies related to both pain relief and detoxification, making it a valuable compound in research settings.
特性
分子式 |
C14H18N2O5S |
|---|---|
分子量 |
326.37 g/mol |
IUPAC名 |
methyl 2-acetamido-3-(5-acetamido-2-hydroxyphenyl)sulfanylpropanoate |
InChI |
InChI=1S/C14H18N2O5S/c1-8(17)15-10-4-5-12(19)13(6-10)22-7-11(14(20)21-3)16-9(2)18/h4-6,11,19H,7H2,1-3H3,(H,15,17)(H,16,18) |
InChIキー |
ZANDXAUAPYAINA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)OC)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B12289141.png)

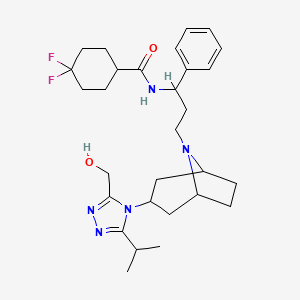
![(3S,4aS,8aS)-2-[(benzyloxy)carbonyl]-decahydroisoquinoline-3-carboxylic acid](/img/structure/B12289168.png)
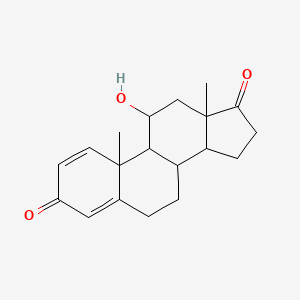

![ethyl 2-[(5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-7-yl)formamido]-3-phenylpropanoate](/img/structure/B12289184.png)
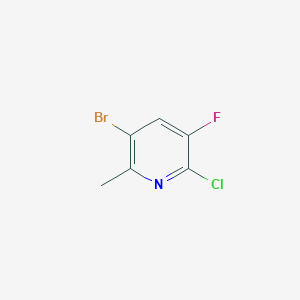
![Lithium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-2,2-dimethyl-4-[[3-(2-octanoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;hydrate](/img/structure/B12289192.png)


